3-(1,2,4-Oxadiazol-5-yl)piperidine
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Overview
Description
3-(1,2,4-Oxadiazol-5-yl)piperidine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the piperidine ring enhances its chemical properties, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,4-Oxadiazol-5-yl)piperidine typically involves the cyclization of O-acylamidoximes. One common method is the acylation of amidoximes with carboxylic acids or their derivatives, such as esters, anhydrides, or acid halides, followed by cyclization . This process can be carried out under mild conditions, often at room temperature, using organic bases like TBAF/THF .
Industrial Production Methods
In industrial settings, the synthesis of 1,2,4-oxadiazoles, including this compound, can be achieved through high-throughput methods. These methods often involve the use of automated systems to optimize reaction conditions and increase yield. The scalability of these processes makes them suitable for large-scale production of the compound for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,4-Oxadiazol-5-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazolium salts.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, which can have enhanced biological activities or different chemical properties .
Scientific Research Applications
3-(1,2,4-Oxadiazol-5-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3-(1,2,4-Oxadiazol-5-yl)piperidine involves its interaction with various molecular targets. For instance, it can act as an agonist for certain enzymes, leading to the modulation of metabolic pathways. In cancer research, derivatives of this compound have been shown to induce apoptosis in cancer cells by targeting mitochondrial pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another isomer with different biological activities.
1,2,5-Oxadiazole: Known for its use in different medicinal applications.
1,3,4-Oxadiazole: Widely studied for its pharmacological properties.
Uniqueness
3-(1,2,4-Oxadiazol-5-yl)piperidine is unique due to the presence of the piperidine ring, which enhances its chemical stability and biological activity. This makes it a valuable compound in drug discovery, particularly for developing new therapeutic agents with improved efficacy and safety profiles .
Properties
CAS No. |
1211528-98-1 |
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Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 |
IUPAC Name |
5-piperidin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H11N3O/c1-2-6(4-8-3-1)7-9-5-10-11-7/h5-6,8H,1-4H2 |
InChI Key |
LFGAVXRHHARQKL-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)C2=NC=NO2 |
Canonical SMILES |
C1CC(CNC1)C2=NC=NO2 |
Origin of Product |
United States |
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